4-Chloro-N-methylaniline

Physicochemical Properties SAR Analysis Separation Science

4-Chloro-N-methylaniline (CAS 932-96-7) is a para-chloro-substituted, N-methylated secondary aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol. It belongs to the phenylalkylamine class and is structurally characterized by a benzene ring bearing a chlorine atom at the para position and a methylamino (-NHCH₃) group.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 932-96-7
Cat. No. B146314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-methylaniline
CAS932-96-7
Synonyms4-chloro-N-methylaniline
4-chloro-N-methylaniline hydrochloride
N-methyl-p-chloroaniline
p-chloro-N-methylaniline
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)Cl
InChIInChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
InChIKeyXCEYKKJMLOFDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-methylaniline (CAS 932-96-7): Sourcing Specifications and Baseline Identity for Laboratory Procurement


4-Chloro-N-methylaniline (CAS 932-96-7) is a para-chloro-substituted, N-methylated secondary aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol. It belongs to the phenylalkylamine class and is structurally characterized by a benzene ring bearing a chlorine atom at the para position and a methylamino (-NHCH₃) group. Under ambient conditions, it is a clear yellow-brown liquid with a boiling point of 239–240.8 °C at 760 mmHg, a density of 1.169 g/mL at 25 °C, and a refractive index of 1.584–1.5863 . The compound is insoluble in water but freely soluble in common organic solvents including acetone, chloroform, and diethyl ether , with a calculated logP of approximately 2.38–2.59 . Commercially available material typically meets a purity specification of ≥95% (GC/T) .

Why 4-Chloro-N-methylaniline (CAS 932-96-7) Cannot Be Replaced by Unsubstituted N-Methylaniline or 4-Chloroaniline Without Consequence


4-Chloro-N-methylaniline occupies a structurally defined niche at the intersection of chloro-substituted and N-methylated anilines. Substituting it with N-methylaniline eliminates the electron-withdrawing para-chloro substituent, fundamentally altering both the electronic properties of the aromatic ring and the physicochemical parameters that govern reactivity, partitioning, and pharmacokinetic behavior. Conversely, substituting with 4-chloroaniline removes the N-methyl group, which changes the amine from secondary to primary—dramatically impacting its nucleophilicity, hydrogen-bonding capacity, and susceptibility to metabolic N-hydroxylation pathways [1]. Furthermore, regioisomeric chloro-N-methylanilines (ortho- or meta-chloro substitution) exhibit distinct conformational equilibria, stability profiles, and spectroscopic signatures [2]. These structural differences translate into quantifiable variations in reactivity, enzyme recognition, and downstream synthetic outcomes. The evidence below documents the specific, measurable dimensions along which 4-chloro-N-methylaniline diverges from its closest analogs and alternatives.

Quantitative Differentiation Evidence for 4-Chloro-N-methylaniline (CAS 932-96-7) Relative to Closest Analogs


Basicity and Lipophilicity Divergence: pKa and LogP Comparison Between 4-Chloro-N-methylaniline and Unsubstituted N-Methylaniline

The para-chloro substituent in 4-chloro-N-methylaniline exerts a measurable electron-withdrawing inductive effect that reduces the basicity of the nitrogen center relative to unsubstituted N-methylaniline. The pKa of the conjugate acid of 4-chloro-N-methylaniline is reported as pK1: 3.9 (±1) at 25°C . For unsubstituted N-methylaniline, the reported conjugate acid pKa is 4.85 [1]. This difference of approximately 0.95 pKa units corresponds to an ~9-fold lower basicity. Concurrently, the chlorine atom increases lipophilicity, with 4-chloro-N-methylaniline exhibiting a measured logP of 2.59 compared to a logP of 1.66 for N-methylaniline [2].

Physicochemical Properties SAR Analysis Separation Science

Metabolic Pathway Partitioning: Differential N-Hydroxylation Versus N-Demethylation of 4-Chloro-N-methylaniline Compared to 4-Chloroaniline

The presence of an N-methyl group redirects the primary Phase I metabolic fate from N-hydroxylation (characteristic of primary anilines) toward N-demethylation pathways. Comparative studies demonstrate that 4-chloro-N-methylaniline serves as a substrate for cytochrome P-450-dependent N-demethylase activity, yielding measurable formaldehyde production. In rat liver microsomes, p-chloro-N-methylaniline N-demethylase exhibits apparent Km values in the low micromolar range (single kinetic component predominant) [1]. In contrast, 4-chloroaniline undergoes direct N-hydroxylation, a pathway associated with methemoglobinemia risk and observed at rates of 2.45 ± 0.31 nmol/min/mg protein in red-winged blackbird microsomes and 0.28 ± 0.04 nmol/min/mg in rat microsomes [2].

Xenobiotic Metabolism Enzymology Toxicology

Synthetic Utility as an Electrophilic Aromatic Substitution Substrate: Quantitative Bromination Yield of 4-Chloro-N-methylaniline to 2-Bromo-4-chloro-N-methylaniline

4-Chloro-N-methylaniline exhibits robust reactivity toward electrophilic aromatic bromination at the ortho position relative to the activating N-methylamino group, proceeding without Lewis acid catalysis due to the strong electron-donating character of the amine. A documented synthetic protocol using sodium acetate and bromine in acetic acid at ambient temperature converts 4-chloro-N-methylaniline to 2-bromo-4-chloro-N-methylaniline with an isolated yield of approximately 87% after a 1-hour reaction time . This high yield under mild, catalyst-free conditions contrasts with bromination procedures for less activated aromatic substrates that may require catalysts or more forcing conditions.

Synthetic Methodology Process Chemistry Building Block Validation

Conformational and Electronic Divergence Among Regioisomers: 3-Chloro-N-methylaniline Exhibits Distinct Rotamer Populations and Spectroscopic Signatures Relative to 4-Chloro-N-methylaniline

The position of chlorine substitution on the N-methylaniline scaffold dictates the accessible conformational landscape and associated spectroscopic properties. Resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy of 3-chloro-N-methylaniline (3ClNMA) reveals that the molecule exists as two stable rotamers (cis and trans) in the S₀, S₁, and D₀ states, with first electronic excitation energies of 33,003 ± 3 cm⁻¹ (cis) and 32,886 ± 3 cm⁻¹ (trans), and adiabatic ionization energies of 61,531 ± 5 cm⁻¹ (cis) and 61,625 ± 5 cm⁻¹ (trans) [1]. The para-chloro substitution in 4-chloro-N-methylaniline eliminates this cis/trans rotamerism due to symmetry, resulting in a single conformer population and a simplified spectroscopic profile [2].

Spectroscopy Conformational Analysis Quality Control

Validated Application Scenarios for 4-Chloro-N-methylaniline (CAS 932-96-7) Based on Comparative Evidence


Synthesis of Ortho-Brominated Aniline Derivatives for Heterocyclic and Cross-Coupling Chemistry

4-Chloro-N-methylaniline undergoes efficient, catalyst-free ortho-bromination with bromine in acetic acid, delivering 2-bromo-4-chloro-N-methylaniline in 87% isolated yield after 1 hour at ambient temperature . The resulting ortho-bromo derivative is a valuable handle for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings, enabling diversification of the aromatic core. The high yield and operational simplicity of this transformation make 4-chloro-N-methylaniline a strategic choice for building ortho-functionalized aniline libraries where para-chloro substitution is desired for electronic tuning or metabolic stability.

Pharmacokinetic and Metabolism Studies Requiring Defined Phase I Metabolic Substrate Partitioning

In studies where the metabolic fate of N-alkyl anilines is under investigation, 4-chloro-N-methylaniline offers a defined profile as a substrate for cytochrome P-450-dependent N-demethylase activity, with apparent Km values in the low micromolar range [1]. Unlike its primary amine counterpart (4-chloroaniline), which undergoes N-hydroxylation at rates ranging from 0.28 to 2.45 nmol/min/mg protein depending on species [2], 4-chloro-N-methylaniline routes predominantly through N-dealkylation. This predictable metabolic partitioning supports its use as a model substrate for probing CYP enzyme induction, inhibition, or interspecies variation in N-demethylation pathways.

Physicochemical Property Screening in Compound Libraries Requiring Increased Lipophilicity and Attenuated Basicity

The combination of para-chloro substitution and N-methylation in 4-chloro-N-methylaniline yields a compound with a measured logP of 2.59 and a conjugate acid pKa of 3.9 . Relative to unsubstituted N-methylaniline (logP 1.66; pKa 4.85), this represents an increase of 0.93 logP units and a decrease of 0.95 pKa units [3]. This altered physicochemical profile translates to enhanced organic-phase partitioning, increased chromatographic retention (C18 reverse-phase), and reduced ionization at physiological pH. For library synthesis or scaffold exploration where neutral, membrane-permeable species are desired, 4-chloro-N-methylaniline provides a quantifiably distinct property space.

Analytical Method Development and Spectroscopic Reference Standardization

Unlike the meta-chloro and ortho-chloro regioisomers, which exist as rotameric mixtures (e.g., cis and trans conformers for 3-chloro-N-methylaniline with distinct ionization energies of 61,531 and 61,625 cm⁻¹) [4], 4-chloro-N-methylaniline adopts a single dominant conformer due to its para-symmetric substitution. This conformational homogeneity simplifies its NMR, IR, Raman, and mass spectral signatures, making it a preferred candidate as a reference standard in analytical method validation, impurity profiling, and environmental monitoring applications where unambiguous identification is required.

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